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Compound of Interest

Compound Name:
6-Bromo-4-(trifluoromethyl)pyridin-

2-amine

CAS No.: 1256825-17-8

Cat. No.: B1525641

Get Quote

CAS Number: 1256825-17-8 Technical Guide for Preclinical & Translational Research

Executive Summary & Chemical Identity
Alrizomadlin (APG-115) represents a second-generation, orally active small-molecule inhibitor

of the MDM2-p53 protein-protein interaction. Unlike first-generation MDM2 inhibitors (e.g.,

Nutlins) which suffered from poor pharmacokinetic (PK) profiles and limited potency,

Alrizomadlin utilizes a spiro-oxindole scaffold to achieve high binding affinity (

nM) and superior oral bioavailability.

Crucially, this compound transcends simple apoptosis induction. Recent translational data

indicates a dual mechanism of action:

Direct Cytotoxicity: Restoring wild-type p53 function in tumor cells to induce cell cycle arrest

and apoptosis.
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Immuno-Oncology (IO) Synergy: Destabilizing MDM2 in T-cells to enhance T-cell immunity

and sensitize "cold" tumors to PD-1 blockade.

Physicochemical Profile
Property Specification

CAS Number 1256825-17-8

Common Name Alrizomadlin; APG-115

Chemical Formula

Molecular Weight 642.59 g/mol

Solubility (In Vitro)
DMSO:

50 mg/mL (clear solution)

Solubility (In Vivo)
Requires co-solvent system (PEG300/Tween-

80) or Cyclodextrin

Target MDM2 (Murine Double Minute 2)

Primary Indication
Solid tumors (TP53 wild-type), AML, Salivary

Gland Carcinoma

Mechanism of Action: The Dual-Strike Hypothesis
To effectively utilize Alrizomadlin, researchers must understand that it targets the MDM2-p53

autoregulatory feedback loop.

A. Structural Biology of Inhibition
MDM2 acts as an E3 ubiquitin ligase that targets p53 for proteasomal degradation. Alrizomadlin

mimics the three key hydrophobic amino acid residues of p53 (Phe19, Trp23, and Leu26) that

insert into the hydrophobic cleft of MDM2. By occupying this cleft, Alrizomadlin prevents MDM2

from binding p53, leading to p53 accumulation, nuclear translocation, and transcription of

downstream targets like p21 (cell cycle arrest) and PUMA (apoptosis).

B. The Immune-Modulatory Axis (The "Expert" Insight)
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Field data suggests that MDM2 inhibition is not limited to tumor cells. MDM2 also regulates T-

cell stability (via STAT5). Alrizomadlin treatment increases MDM2 degradation in T-cells,

stabilizing STAT5, which enhances

T-cell cytotoxic function. This mechanism explains the observed synergy with PD-1 inhibitors in
preclinical models, even in tumors with p53 mutations, as the immune effect is host-dependent,
not tumor-dependent.

Pathway Visualization
The following diagram illustrates the canonical p53 restoration alongside the non-canonical

immune activation pathway.
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Figure 1:Dual mechanism of Alrizomadlin: Blocking MDM2 restores p53-mediated apoptosis in

tumor cells while simultaneously enhancing T-cell immunity via STAT5 stabilization.

Validated Experimental Protocols
A. In Vitro Handling & Viability Assays
Critical Note: Alrizomadlin is potent.[1][2]

values in TP53 wild-type cell lines (e.g., SJSA-1, AGS) are typically in the 10–100 nM range.

Stock Preparation:

Dissolve powder in 100% DMSO to reach 10 mM or 50 mM.

Aliquot into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles to

prevent precipitation or degradation.

Cell Treatment:

Seed cells (3,000–5,000 cells/well) in 96-well plates.

Treat with serial dilutions (e.g., 0.1 nM to 10

M) for 72 hours.

Control: Ensure DMSO concentration is consistent across wells (<0.5%).

Readout: Use CellTiter-Glo (ATP-based) or CCK-8.

Biomarker Validation (Western Blot):

Treat cells for 24 hours at

.

Required Markers: p53 (accumulation), MDM2 (accumulation due to feedback loop), p21

(downstream activation), Cleaved PARP (apoptosis).
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B. In Vivo Formulation (The "Gold Standard")
Many researchers fail preclinical studies due to poor vehicle selection, leading to precipitation

in the gut or peritoneum. The following protocol is validated for oral gavage (PO) in murine

models.

Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[3][4]

Step-by-Step Preparation (Example: 10 mL total volume):

Step 1: Weigh Alrizomadlin powder (e.g., 50 mg for a 5 mg/mL solution).

Step 2: Add 1.0 mL DMSO. Vortex/sonicate until completely dissolved (Solution must be

clear).

Step 3: Add 4.0 mL PEG300. Vortex thoroughly.

Step 4: Add 0.5 mL Tween-80. Vortex.

Step 5: Slowly add 4.5 mL Saline (0.9% NaCl) while vortexing.

Caution: Adding saline too quickly can cause precipitation. If cloudiness occurs, sonicate

at 37°C.

Storage: Prepare fresh daily. Do not store the aqueous formulation for >24 hours.

C. Synergy Workflow: PD-1 Blockade
This protocol validates the immuno-oncology synergy.
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Figure 2:Experimental workflow for assessing Alrizomadlin synergy with checkpoint inhibitors.

Note the oral (PO) dosing for the small molecule vs. intraperitoneal (IP) for the antibody.

Preclinical Efficacy Data Summary
The following data points are synthesized from key validation studies to serve as benchmarks

for your internal assays.
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Cell Line Tissue Origin TP53 Status
Alrizomadlin
IC50 (72h)

Notes

SJSA-1 Osteosarcoma Wild-Type (Amp) 10 - 30 nM

Highly sensitive

(MDM2

amplified)

AGS Gastric Wild-Type ~20 nM
Standard

sensitive model

MKN45 Gastric Wild-Type ~100 nM

Good for

combination

studies

HCT116 p53-/- Colon Deleted
> 10

M

Negative control

(confirms

specificity)

Interpretation: If you observe cytotoxicity in p53 null/mutant lines (like HCT116 p53-/-) at

concentrations below 1

M, your compound stock may be contaminated or you are observing off-target toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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